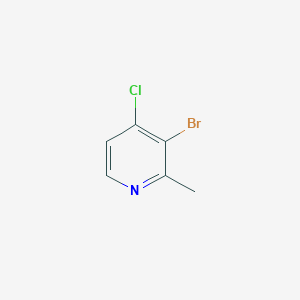

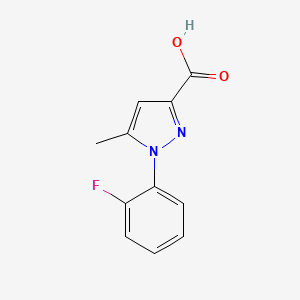

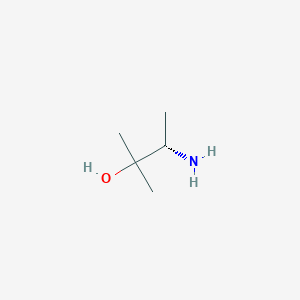

![molecular formula C9H11N3O2S B1522638 2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxamide CAS No. 1251623-78-5](/img/structure/B1522638.png)

2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxamide

Vue d'ensemble

Description

“2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 1251623-78-5 . It has a molecular weight of 225.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O2S/c10-7-6 (8 (13)12-9 (11)14)4-2-1-3-5 (4)15-7/h1-3,10H2, (H3,11,12,13,14) . This code provides a unique representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for this compound is normal, and it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Applications De Recherche Scientifique

Recherche pharmaceutique : Agents antiparasitaires

Ce composé a été étudié pour son utilisation potentielle dans le développement de nouveaux agents antiparasitaires. La partie thiophène, en particulier, est une caractéristique courante dans les molécules ayant une activité antiparasitaire. Des chercheurs ont étudié son efficacité contre diverses infections parasitaires, dans le but de développer des traitements plus efficaces et ayant moins d'effets secondaires que les options actuelles .

Science des matériaux : Semi-conducteurs organiques

En raison de sa structure cyclique thiophène stable, ce composé est étudié pour une utilisation dans les semi-conducteurs organiques. Ses propriétés électroniques en font un candidat pour la création de diodes électroluminescentes organiques (OLED) et de cellules photovoltaïques plus efficaces .

Synthèse chimique : Blocs de construction hétérocycliques

En tant que composé hétérocyclique avec plusieurs groupes fonctionnels, il sert de bloc de construction polyvalent en synthèse chimique. Il peut être utilisé pour construire des molécules plus complexes, en particulier dans la synthèse de divers composés hétérocycliques .

Biochimie : Études d'inhibition enzymatique

La structure du composé lui permet d'interagir avec certaines enzymes, ce qui le rend utile pour les études d'inhibition enzymatique. Cela peut conduire à la découverte de nouveaux médicaments ciblant des enzymes spécifiques liées aux maladies .

Agriculture : Développement de pesticides

Le cycle thiophène est également un composant du développement de pesticides. Son potentiel à perturber le cycle de vie des ravageurs sans nuire aux cultures est en cours de recherche, dans le but de créer des pesticides plus respectueux de l'environnement .

Chimie analytique : Études chromatographiques

En chimie analytique, ce composé peut être utilisé comme standard ou référence dans les études chromatographiques pour aider à identifier ou à quantifier des composés similaires dans divers échantillons .

Nanotechnologie : Auto-assemblage moléculaire

Les groupes fonctionnels présents dans ce composé peuvent faciliter l'auto-assemblage moléculaire, qui est un processus clé en nanotechnologie pour créer des nanostructures ayant des propriétés spécifiques .

Neurosciences : Recherche neuroprotectrice

Des recherches ont indiqué que les dérivés du thiophène peuvent posséder des propriétés neuroprotectrices. Ce composé est étudié pour comprendre son rôle potentiel dans la protection des cellules nerveuses contre les dommages ou la dégénérescence .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c10-7-6(8(13)12-9(11)14)4-2-1-3-5(4)15-7/h1-3,10H2,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQQXJCQWJBICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

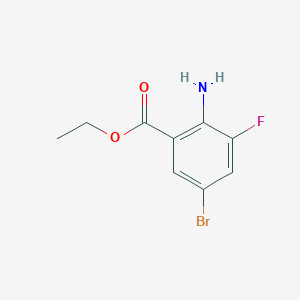

![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)